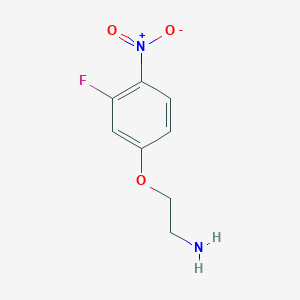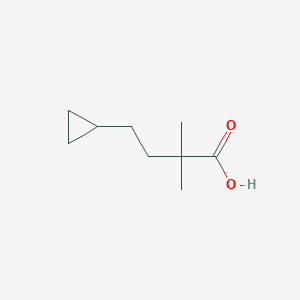
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine is an organic compound that features a fluoro and nitro group attached to a phenoxy ring, with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine typically involves a multi-step process. One common method starts with the reaction of 3-fluoro-4-nitrophenol with chloroacetic acid to form 2-(3-fluoro-4-nitrophenoxy)acetic acid through a Williamson ether synthesis . This intermediate is then converted to the ethanamine derivative through a series of reactions involving reduction and amination steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanamine side chain can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-Amino-4-nitrophenoxy)ethan-1-amine.
Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.
Oxidation: 2-(3-Fluoro-4-nitrophenoxy)acetaldehyde or 2-(3-Fluoro-4-nitrophenoxy)acetic acid.
Applications De Recherche Scientifique
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitubercular agents.
Biological Studies: Its derivatives are evaluated for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine and its derivatives involves interaction with specific molecular targets. For instance, in antitubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound has similar structural features but includes a phenylacetamide group instead of an ethanamine side chain.
3-Fluoro-4-nitrophenol: A precursor in the synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine.
Uniqueness
This compound is unique due to its combination of a fluoro and nitro group on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Its ethanamine side chain also allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H9FN2O3 |
|---|---|
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
2-(3-fluoro-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2 |
Clé InChI |
ZKJHEOFZIMAYBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCN)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















